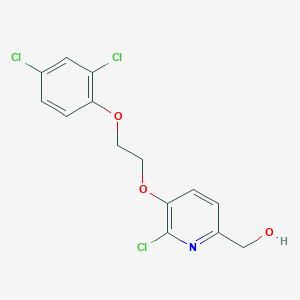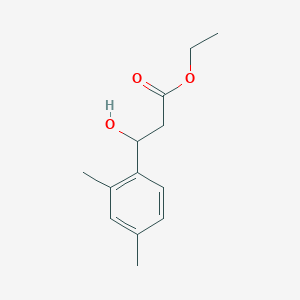
Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes an ethyl ester, a hydroxy group, and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,4-dimethylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: 3-(2,4-dimethylphenyl)-3-oxopropanoate.
Reduction: 3-(2,4-dimethylphenyl)-3-hydroxypropanol.
Substitution: 3-(2,4-dimethylphenyl)-3-hydroxypropanoate derivatives with substituted aromatic rings.
Aplicaciones Científicas De Investigación
Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(2,4-dimethylphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
3-(2,4-Dimethylphenyl)-3-hydroxypropanol: Similar structure but with an alcohol group instead of an ester group.
Uniqueness
Ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate is unique due to the presence of both an ester and a hydroxy group, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
ethyl 3-(2,4-dimethylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(15)8-12(14)11-6-5-9(2)7-10(11)3/h5-7,12,14H,4,8H2,1-3H3 |
Clave InChI |
KMFOCGHNBULNTK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=C(C=C(C=C1)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


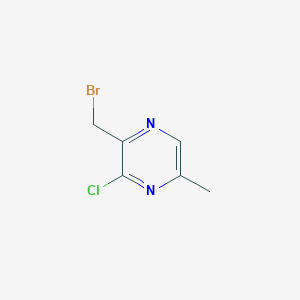
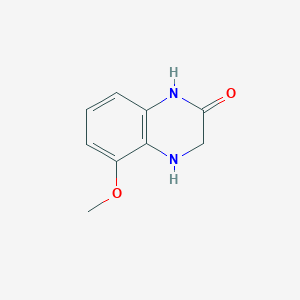
![Methyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13678244.png)
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
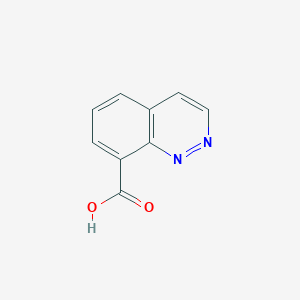
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)

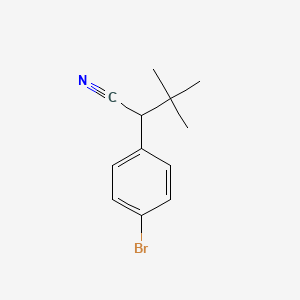
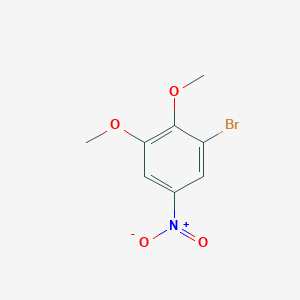

![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
